molecular formula C13H20ClNO3S B14740623 4-Chlorobenzenesulfonic acid;cyclohexylmethanamine CAS No. 6292-98-4

4-Chlorobenzenesulfonic acid;cyclohexylmethanamine

Cat. No.: B14740623
CAS No.: 6292-98-4
M. Wt: 305.82 g/mol
InChI Key: MGWIRMASEFALRJ-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfonic acid;cyclohexylmethanamine is a compound that combines the properties of 4-Chlorobenzenesulfonic acid and cyclohexylmethanamine. 4-Chlorobenzenesulfonic acid is known for its use as an intermediate in the synthesis of various chemicals, while cyclohexylmethanamine is a versatile amine used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 4-Chlorobenzenesulfonic acid typically involves the sulfonation of chlorobenzene using sulfuric acid and fuming sulfuric acid. Cyclohexylmethanamine is produced on an industrial scale through the hydrogenation of cyclohexylmethanol in the presence of ammonia.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-Chlorobenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives.

    Reduction: Cyclohexylmethanamine can be reduced to cyclohexylmethanol.

    Substitution: Both components can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Cyclohexylmethanol.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-Chlorobenzenesulfonic acid;cyclohexylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobenzenesulfonic acid;cyclohexylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the amine group can participate in hydrogen bonding and nucleophilic attacks.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Similar to 4-Chlorobenzenesulfonic acid but lacks the chlorine substituent.

    Cyclohexylamine: Similar to cyclohexylmethanamine but lacks the methylene bridge.

Uniqueness

4-Chlorobenzenesulfonic acid;cyclohexylmethanamine is unique due to the presence of both a sulfonic acid group and an amine group, allowing it to participate in a wide range of chemical reactions and interactions.

Properties

CAS No.

6292-98-4

Molecular Formula

C13H20ClNO3S

Molecular Weight

305.82 g/mol

IUPAC Name

4-chlorobenzenesulfonic acid;cyclohexylmethanamine

InChI

InChI=1S/C7H15N.C6H5ClO3S/c8-6-7-4-2-1-3-5-7;7-5-1-3-6(4-2-5)11(8,9)10/h7H,1-6,8H2;1-4H,(H,8,9,10)

InChI Key

MGWIRMASEFALRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN.C1=CC(=CC=C1S(=O)(=O)O)Cl

Origin of Product

United States

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